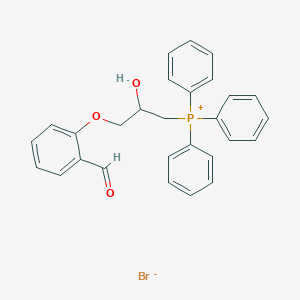
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C28H26BrO3P. It is a member of the triphenylphosphonium family, which is known for its applications in organic synthesis and as intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like sodium hydroxide to facilitate the formation of the phosphonium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as those described for laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time.
化学反应分析
Types of Reactions
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine moiety.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
科学研究应用
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
作用机制
The mechanism of action of (3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with these targets, altering their activity and function.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A related compound with similar chemical properties but lacking the formylphenoxy and hydroxypropyl groups.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with distinct chemical and physical properties.
(3-(2-Formylphenoxy)propyl)triphenylphosphonium bromide: A structurally similar compound with a different substitution pattern.
Uniqueness
(3-(2-Formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of formylphenoxy and hydroxypropyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
属性
CAS 编号 |
16315-64-3 |
|---|---|
分子式 |
C28H26BrO3P |
分子量 |
521.4 g/mol |
IUPAC 名称 |
[3-(2-formylphenoxy)-2-hydroxypropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26O3P.BrH/c29-20-23-12-10-11-19-28(23)31-21-24(30)22-32(25-13-4-1-5-14-25,26-15-6-2-7-16-26)27-17-8-3-9-18-27;/h1-20,24,30H,21-22H2;1H/q+1;/p-1 |
InChI 键 |
OPICXSNFYYEYHQ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC(COC2=CC=CC=C2C=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
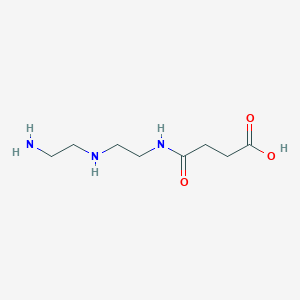
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
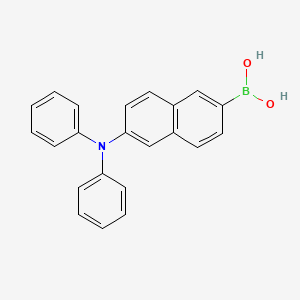
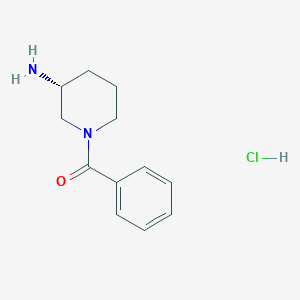

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
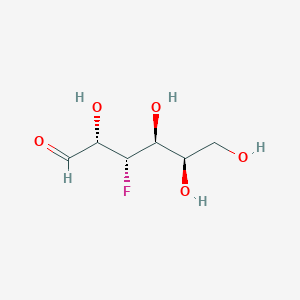
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)

![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
